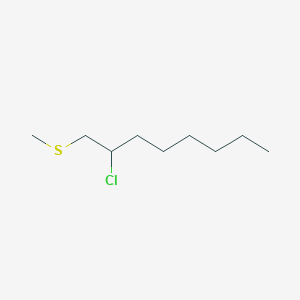
2-Chloro-1-(methylsulfanyl)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(methylsulfanyl)octane: is an organic compound that belongs to the class of haloalkanes It consists of an octane backbone with a chlorine atom attached to the second carbon and a methylsulfanyl group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(methylsulfanyl)octane can be achieved through several methods. One common approach involves the radical halogenation of 1-(methylsulfanyl)octane. This process typically uses chlorine gas under ultraviolet light to substitute a hydrogen atom with a chlorine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where 1-(methylsulfanyl)octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position.
化学反应分析
Types of Reactions: 2-Chloro-1-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.
Elimination Reactions: Sodium ethoxide, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-(methylsulfanyl)octane with sodium hydroxide.
Elimination: Formation of 1-(methylsulfanyl)octene.
Oxidation: Formation of 2-chloro-1-(methylsulfinyl)octane or 2-chloro-1-(methylsulfonyl)octane.
科学研究应用
2-Chloro-1-(methylsulfanyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(methylsulfanyl)octane involves its reactivity due to the presence of the chlorine atom and the methylsulfanyl group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
相似化合物的比较
2-Chlorooctane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
1-Chloro-2-(methylsulfanyl)octane: The position of the chlorine and methylsulfanyl groups is reversed, leading to different reactivity patterns.
2-Bromo-1-(methylsulfanyl)octane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.
Uniqueness: 2-Chloro-1-(methylsulfanyl)octane is unique due to the combination of the chlorine atom and the methylsulfanyl group at specific positions on the octane backbone. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
112762-75-1 |
|---|---|
分子式 |
C9H19ClS |
分子量 |
194.77 g/mol |
IUPAC 名称 |
2-chloro-1-methylsulfanyloctane |
InChI |
InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(10)8-11-2/h9H,3-8H2,1-2H3 |
InChI 键 |
OCBHULKSYCTTFK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CSC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


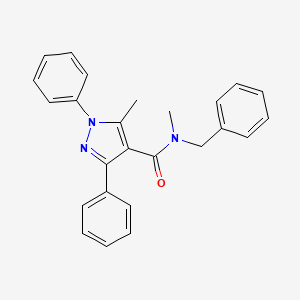
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
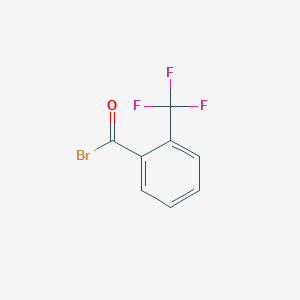

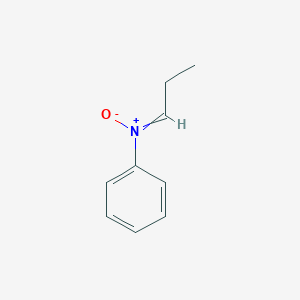
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
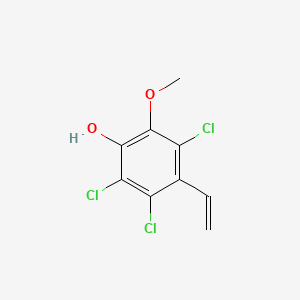
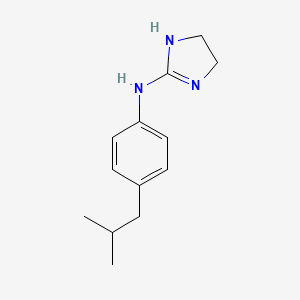
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)

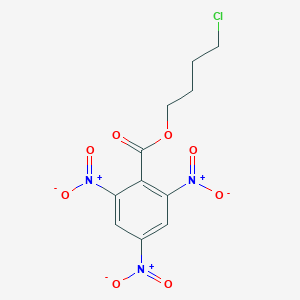
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
